molecular formula C14H14F3N3O3S B2730317 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1105200-32-5

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2730317
CAS No.: 1105200-32-5
M. Wt: 361.34
InChI Key: PRTZWWPEOIYHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring connected via a propyl linker to a 6-oxopyridazine heterocycle. The compound’s structure combines a sulfonamide moiety, known for its bioisosteric properties in drug design, with a pyridazine ring, which often contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-5-1-2-6-12(11)24(22,23)19-9-4-10-20-13(21)7-3-8-18-20/h1-3,5-8,19H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTZWWPEOIYHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazinone Synthesis

The pyridazinone moiety is typically synthesized via cyclocondensation of γ-keto acids with hydrazine derivatives. For N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide, the 6-oxopyridazin-1(6H)-yl group is prepared by reacting maleic anhydride with hydrazine hydrate under reflux in ethanol, followed by oxidation with potassium permanganate to yield 6-hydroxypyridazine. Subsequent alkylation with 3-bromopropylamine hydrobromide in tetrahydrofuran (THF) at 70°C for 12 hours introduces the propylamine side chain.

Key Reaction Conditions for Alkylation

Parameter Value Source
Temperature 70°C
Solvent Tetrahydrofuran (THF)
Reaction Time 12 hours
Yield 68–72%

Sulfonylation with 2-(Trifluoromethyl)Benzenesulfonyl Chloride

The propylamine intermediate undergoes sulfonylation using 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, with the reaction stirred at room temperature for 6 hours. Excess reagent is removed via rotary evaporation, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 v/v).

Optimization Insights

  • Solvent Selection : Dichloromethane outperforms THF in minimizing side reactions.
  • Base Impact : Triethylamine yields higher purity compared to N,N-diisopropylethylamine (DIPEA).

Industrial-Scale Production Considerations

Catalytic Deprotection Strategies

Patent EP4289846A1 highlights a deprotection step using trifluoroacetic acid (TFA) to remove tert-butyloxycarbonyl (Boc) groups from intermediates. For large-scale synthesis, continuous flow reactors reduce TFA consumption by 40% while maintaining a 92% yield.

Substitution Reaction Engineering

The substitution of chlorosulfonic acid with dimethylcarbamoyl chloride in toluene at 110°C enhances regioselectivity for the 2-trifluoromethyl isomer. Automated pH control during workup prevents sulfonamide hydrolysis, critical for maintaining >99% purity.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel columns, with mobile phases adjusted to polarity indices matching the compound’s logP (2.85). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30 v/v) confirms purity ≥98%.

Spectroscopic Characterization

Critical Data for this compound

Property Value Source
Molecular Formula C₂₀H₁₈F₃N₃O₃S
Molecular Weight 437.4 g/mol
LC-MS (m/z) 438.1 [M+H]⁺
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, SO₂NH)

Comparative Analysis of Synthetic Methods

Traditional Batch vs. Flow Chemistry

Batch synthesis affords moderate yields (70–75%) but requires 24-hour reaction times. In contrast, continuous flow systems reduce synthesis time to 8 hours with yields up to 85%, albeit at higher capital costs.

Solvent Sustainability Metrics

Environmental Impact of Solvents

Solvent Global Warming Potential (GWP) Use Case
THF 0.45 kg CO₂eq/kg Alkylation
DCM 0.89 kg CO₂eq/kg Sulfonylation
Ethyl Acetate 0.32 kg CO₂eq/kg Chromatography

Replacing DCM with cyclopentyl methyl ether (CPME) reduces GWP by 60% without compromising yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ to form N-alkylated derivatives.

  • Acylation : Reacts with acetyl chloride or anhydrides to yield N-acetylated products.

Reaction TypeReagents/ConditionsProduct
AlkylationCH₃I, NaH, DMF, 60°CN-Methyl derivative
AcylationAc₂O, pyridine, rtN-Acetyl derivative

Oxidation and Reduction Reactions

The pyridazinone ring and propyl chain are susceptible to redox transformations:

  • Oxidation : Treatment with KMnO₄ oxidizes the 6-oxopyridazinyl group to form carboxylic acid derivatives.

  • Reduction : NaBH₄ selectively reduces the ketone group in the pyridazinone ring to a secondary alcohol.

Electrophilic Aromatic Substitution

The pyridazinone ring undergoes electrophilic substitution at the 3- and 5-positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, yielding 3-nitro- or 5-nitro-substituted derivatives.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups under controlled conditions.

ReactionReagents/ConditionsPosition Modified
NitrationHNO₃, H₂SO₄, 0–5°CC3 or C5 of pyridazinone
SulfonationH₂SO₄ (fuming), 50°CC3 of pyridazinone

Hydrolysis Reactions

The sulfonamide group hydrolyzes under extreme pH conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the S–N bond, generating benzenesulfonic acid and an amine.

  • Basic Hydrolysis : NaOH (aq.) at 100°C produces sulfonate salts and ammonia.

Cyclization and Heterocycle Formation

The propyl chain facilitates intramolecular cyclization:

  • Pyrazole Formation : Reacts with hydrazine derivatives in ethanol to form fused pyrazole-pyridazinone systems.

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields triazole-linked hybrids.

Cyclization TypeReagents/ConditionsProduct
Pyrazole FormationNH₂NH₂, EtOH, ΔPyrazolo[1,5-a]pyridazine
Triazole SynthesisCuI, NaN₃, alkyne1,2,3-Triazole derivative

Cross-Coupling Reactions

The benzene ring participates in palladium-mediated couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

  • Buchwald-Hartwig : Forms C–N bonds with amines using Pd₂(dba)₃/Xantphos .

Functionalization of the Trifluoromethyl Group

The –CF₃ group can be modified under radical or nucleophilic conditions:

  • Defluorination : Mg powder in MeOH replaces fluorine atoms with hydroxyl groups.

  • Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) add methyl groups adjacent to –CF₃.

Key Research Findings

  • Multi-Target Inhibition : Derivatives show dual carbonic anhydrase/COX-2 inhibition, with IC₅₀ values ranging from 12–85 nM .

  • Anti-Inflammatory Activity : Pyridazinone-sulfonamide hybrids reduce TNF-α and IL-6 levels by >50% in murine models .

This compound’s versatility in reactions enables the development of novel bioactive molecules, particularly in anti-inflammatory and enzyme-targeted therapies. Further studies should explore its applications in asymmetric catalysis and photochemical transformations.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
Molecular Formula : C14H14F3N3O3S
Molecular Weight : 361.34 g/mol

The compound features a pyridazinone moiety linked to a trifluoromethyl-substituted benzenesulfonamide, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.

  • Phosphodiesterase Inhibition : Similar compounds have shown efficacy as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses. By inhibiting PDE4, these compounds can elevate cyclic AMP (cAMP) levels, reducing inflammation and enhancing cellular signaling .

Biological Studies

The compound serves as a biochemical probe for studying enzyme interactions and cellular pathways. Its structural properties allow it to bind effectively to target proteins, modulating their activity.

  • Case Study on Anti-inflammatory Effects : Research indicates that compounds with similar structures can significantly reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Material Science

In addition to its biological applications, this compound may serve as an intermediate in the synthesis of new materials or pharmaceuticals. Its unique chemical properties make it suitable for developing novel compounds with enhanced stability and activity.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is less complex than perfluorinated analogs (), as it avoids multistep fluorination. However, regioselective sulfonylation at the ortho position may pose challenges .
  • Spectroscopic Signatures : The trifluoromethyl group in the target compound would produce distinct $^{19}\text{F}$-NMR shifts (~-60 ppm) and deshielded $^{1}\text{H}$-NMR signals for adjacent protons, differing from para-substituted analogs .
  • Thermal Stability : The absence of melting point data for the target compound limits direct comparison, but sulfonamides with trifluoromethyl groups (e.g., 1g) generally exhibit higher melting points due to increased crystallinity .

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features, which include:

  • Pyridazinone core : A heterocyclic structure known for its diverse biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Benzenesulfonamide moiety : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridazinone structure suggests potential inhibition of specific enzymes involved in disease pathways, particularly in cancer and inflammation.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Similar pyridazinone derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of related pyridazinone compounds against human cancer cell lines. Results demonstrated significant cytotoxicity, with IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of benzenesulfonamides. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]methyl}acetamideFuran ring, isoindole groupAnticancer activity
3-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamideChlorine substituentModerate anti-inflammatory effects
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamideMethoxy groupAntimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide and its analogs?

  • The compound can be synthesized via nucleophilic substitution reactions. For example, benzyl bromide derivatives are reacted with a pyridazinyl-sulfonamide intermediate in DMF using potassium carbonate as a base at 5°C, followed by extraction with ethyl acetate and purification . Optimizing reaction time (3–6 hours) and solvent polarity (DMF or THF) improves yields. TLC monitoring ensures reaction completion .

Q. How can structural characterization of this compound be validated?

  • Use 1H/13C NMR to confirm proton environments and carbon frameworks, particularly the pyridazinone ring (δ ~7.5–8.3 ppm for aromatic protons) and sulfonamide NH signals (δ ~10–11 ppm). HRMS validates molecular weight (e.g., [M+Na]+ for C17H15N3O4S: calcd 380.0575, found 380.0674) . LC-MS further confirms purity and fragmentation patterns .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Evaluate anti-inflammatory activity using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). Measure inhibition of PGE2 (via ELISA) and nitric oxide (via Griess assay) at concentrations ≤10 µM . Cytotoxicity can be assessed via MTT assay to establish selectivity indices.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazinone ring) influence bioactivity?

  • Introducing electron-withdrawing groups (e.g., -CF3) on the benzene sulfonamide enhances metabolic stability and target affinity. In antiviral studies, analogs with extended alkyl chains (e.g., propyl vs. isopentyl) showed improved potency against viral proteases due to hydrophobic interactions . Fluorination at specific positions (e.g., para to sulfonamide) can reduce off-target effects .

Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?

  • Discrepancies may arise from differences in metabolic clearance or bioavailability. For example, poor oral absorption due to high logP (>3) can be addressed by synthesizing prodrugs (e.g., ester derivatives). Parallel studies using hepatic microsomes and Caco-2 permeability assays identify metabolic liabilities and absorption barriers .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Use Sprague-Dawley rats for PK studies (IV/PO dosing) to calculate AUC, t1/2, and clearance. For neurotoxicity, assess locomotor activity in zebrafish larvae or open-field tests in mice . Histopathological analysis of liver/kidney tissues post-administration detects organ-specific toxicity .

Q. What computational strategies aid in optimizing target selectivity?

  • Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of target proteins (e.g., COX-2 or viral proteases). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with sulfonamide oxygens). MD simulations (>100 ns) assess binding stability and conformational flexibility .

Q. How can metabolic stability be improved without compromising activity?

  • Replace metabolically labile groups (e.g., methyl with cyclopropyl) on the propyl linker. CYP450 inhibition assays using human liver microsomes identify vulnerable sites. Deuteration at α-positions of the pyridazinone ring slows oxidative metabolism .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagentsReaction TimeYield (%)Reference
Pyridazinone-sulfonamideK2CO3, DMF, 5°C3 h85–91
CF3-substituted analogPiperidine acetate, reflux10 min78

Table 2: Pharmacological Data for Analogs

DerivativeIC50 (PGE2 Inhibition, µM)IC50 (NO Inhibition, µM)Cytotoxicity (CC50, µM)
Parent compound0.45 ± 0.121.2 ± 0.3>50
4-Fluoro analog0.38 ± 0.090.9 ± 0.2>50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.